molecular formula C13H17N5S B12267896 2-cyclopropyl-5-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3,4-thiadiazole

2-cyclopropyl-5-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3,4-thiadiazole

Cat. No.: B12267896
M. Wt: 275.38 g/mol
InChI Key: DOGKENBCYQRSKJ-UHFFFAOYSA-N
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Description

2-cyclopropyl-5-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3,4-thiadiazole is a complex heterocyclic compound that features a unique combination of cyclopropyl, imidazole, azetidine, and thiadiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclopropyl-5-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3,4-thiadiazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the imidazole moiety: The imidazole ring can be synthesized through the condensation of glyoxal and ammonia, followed by cyclization with formaldehyde.

    Synthesis of the azetidine ring: The azetidine ring can be formed by the cyclization of a suitable amino alcohol with a halogenated compound.

    Construction of the thiadiazole ring: The thiadiazole ring can be synthesized by the reaction of thiosemicarbazide with a suitable carboxylic acid derivative.

    Coupling of the rings: The final step involves the coupling of the imidazole, azetidine, and thiadiazole rings through appropriate linkers and reaction conditions, such as the use of coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-cyclopropyl-5-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3,4-thiadiazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogenated compounds, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may be used in studies of enzyme inhibition or as a probe for biological pathways.

    Medicine: The compound could be investigated for its potential therapeutic effects, such as antimicrobial, antiviral, or anticancer activities.

    Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-cyclopropyl-5-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3,4-thiadiazole will depend on its specific biological target. Potential mechanisms include:

    Enzyme inhibition: The compound may inhibit specific enzymes by binding to their active sites.

    Receptor modulation: It may interact with cellular receptors, altering their activity and downstream signaling pathways.

    DNA interaction: The compound could intercalate into DNA, affecting transcription and replication processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-cyclopropyl-5-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3,4-thiadiazole
  • 2-cyclopropyl-5-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3,4-oxadiazole
  • 2-cyclopropyl-5-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3,4-triazole

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity compared to similar compounds. The presence of the thiadiazole ring, in particular, may enhance its potential as an antimicrobial or anticancer agent due to the known biological activities of thiadiazole derivatives.

Properties

Molecular Formula

C13H17N5S

Molecular Weight

275.38 g/mol

IUPAC Name

2-cyclopropyl-5-[3-[(2-methylimidazol-1-yl)methyl]azetidin-1-yl]-1,3,4-thiadiazole

InChI

InChI=1S/C13H17N5S/c1-9-14-4-5-17(9)6-10-7-18(8-10)13-16-15-12(19-13)11-2-3-11/h4-5,10-11H,2-3,6-8H2,1H3

InChI Key

DOGKENBCYQRSKJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CN1CC2CN(C2)C3=NN=C(S3)C4CC4

Origin of Product

United States

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